molecular formula C8H20HfO4 B078995 Hafnium ethoxide CAS No. 13428-80-3

Hafnium ethoxide

Cat. No.: B078995
CAS No.: 13428-80-3
M. Wt: 358.7 g/mol
InChI Key: BFIMXCBKRLYJQO-UHFFFAOYSA-N
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Description

Hafnium ethoxide, with the chemical formula ( \text{Hf(OEt)}_4 ), is an organometallic compound where hafnium is coordinated to four ethoxide groups. It is a colorless solid that is soluble in organic solvents and is primarily used as a precursor for the deposition of hafnium dioxide (HfO₂) thin films. This compound is notable for its applications in the semiconductor industry, particularly in the production of high-k dielectric materials.

Mechanism of Action

Target of Action

Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that this compound is capable of enhancing the performance of transistors and capacitors .

Mode of Action

This compound interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .

Pharmacokinetics

For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .

Result of Action

The action of this compound results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hafnium ethoxide can be synthesized through the reaction of hafnium tetrachloride with ethanol in the presence of a base. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{EtOH} \rightarrow \text{Hf(OEt)}_4 + 4 \text{HCl} ] This reaction typically requires an inert atmosphere and controlled temperature to prevent hydrolysis and ensure high purity of the product.

Industrial Production Methods: In industrial settings, this compound is often produced using an electrodissolution-coupled synthesis system. This method involves the anodic dissolution of hafnium metal in an alcohol solvent, facilitated by an electrolyte such as tetraethylammonium hydrogen sulfate. This process is efficient, low-carbon, and waste-free, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hafnium ethoxide undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form hafnium dioxide and ethanol. [ \text{Hf(OEt)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfO}_2 + 4 \text{EtOH} ]

    Thermal Decomposition: Decomposes upon heating to form hafnium dioxide.

    Oxidation: Can be oxidized to form hafnium dioxide.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture in the air.

    Thermal Decomposition: Elevated temperatures, typically above 100°C.

    Oxidation: Oxygen or air at high temperatures.

Major Products Formed:

    Hafnium Dioxide (HfO₂): A high-k dielectric material used in semiconductor devices.

    Ethanol (EtOH): A byproduct of hydrolysis and thermal decomposition.

Scientific Research Applications

Hafnium ethoxide is widely used in scientific research and industrial applications, including:

Comparison with Similar Compounds

    Hafnium Isopropoxide (Hf(OiPr)₄): Similar in structure but uses isopropoxide groups instead of ethoxide.

    Hafnium Tert-Butoxide (Hf(OtBu)₄): Uses tert-butoxide groups, offering different reactivity and thermal stability.

    Zirconium Ethoxide (Zr(OEt)₄): Similar to hafnium ethoxide but with zirconium as the central metal.

Uniqueness: this compound is unique due to its specific reactivity and suitability for forming high-quality hafnium dioxide thin films. Its thermal stability and ability to form uniform coatings make it particularly valuable in the semiconductor industry .

Properties

IUPAC Name

ethanolate;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMXCBKRLYJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20HfO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431329
Record name HAFNIUM ETHOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13428-80-3
Record name HAFNIUM ETHOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis-ethoxide hafnium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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